molecular formula C23H27N3O5 B12497791 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12497791
M. Wt: 425.5 g/mol
InChI Key: UUKOQFIGJVTOBC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that features a piperazine ring, an acetyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methoxy group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Products may include ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines are common products.

    Substitution: Halogenated and aminated derivatives are typical products.

Scientific Research Applications

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate involves its interaction with molecular targets such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the methoxyphenyl group can modulate the compound’s binding affinity and selectivity. The acetyl group may influence the compound’s pharmacokinetic properties, such as absorption and metabolism .

Comparison with Similar Compounds

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C23H27N3O5/c1-4-31-23(29)18-7-10-21(26-13-11-25(12-14-26)16(2)27)20(15-18)24-22(28)17-5-8-19(30-3)9-6-17/h5-10,15H,4,11-14H2,1-3H3,(H,24,28)

InChI Key

UUKOQFIGJVTOBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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